molecular formula C6H3Br3F3N3 B6595684 Tris(bromofluoromethyl)-s-triazine CAS No. 402-94-8

Tris(bromofluoromethyl)-s-triazine

Cat. No.: B6595684
CAS No.: 402-94-8
M. Wt: 413.82 g/mol
InChI Key: GRLJJIHVVOZKLC-UHFFFAOYSA-N
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Description

Tris(bromofluoromethyl)-s-triazine is a chemical compound characterized by the presence of three bromofluoromethyl groups attached to a s-triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(bromofluoromethyl)-s-triazine typically involves the reaction of s-triazine with bromofluoromethyl reagents under controlled conditions. One common method includes the use of bromofluoromethyl radicals generated in situ through the reaction of bromine and fluorine-containing precursors. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Tris(bromofluoromethyl)-s-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the bromofluoromethyl groups to other functional groups.

    Substitution: The bromine atoms in the bromofluoromethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromofluoromethyl-triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Tris(bromofluoromethyl)-s-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which Tris(bromofluoromethyl)-s-triazine exerts its effects involves the interaction of its bromofluoromethyl groups with target molecules. These interactions can lead to the formation of stable complexes, inhibition of enzymatic activity, or modification of molecular structures. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Tris(bromofluoromethyl)-s-triazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other similar compounds. This dual halogenation allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2,4,6-tris[bromo(fluoro)methyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3F3N3/c7-1(10)4-13-5(2(8)11)15-6(14-4)3(9)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLJJIHVVOZKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)Br)C(F)Br)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718313
Record name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-94-8
Record name 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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